

Application Note: Structural Elucidation of Cannabitriol (CBT) using NMR Spectroscopy

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Compound of Interest

Compound Name: Cannabitriol

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Introduction

Cannabitriol (CBT) is a lesser-known phytocannabinoid found in *Cannabis sativa*. As interest in the therapeutic potential of minor cannabinoids grows, precise structural characterization is paramount for understanding its biological activity, metabolism, and potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like CBT. This application note provides a detailed overview and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques to determine the molecular structure of **cannabitriol**.

Principle

NMR spectroscopy relies on the magnetic properties of atomic nuclei. By observing the behavior of ^1H and ^{13}C nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a complex molecule like **cannabitriol**, a combination of NMR experiments is required for complete structural assignment.

- 1D NMR (^1H and ^{13}C): Provides initial information on the types and numbers of protons and carbons in the molecule. Chemical shifts (δ) indicate the electronic environment of each

nucleus, while signal splitting (coupling constants, J) in the ^1H spectrum reveals adjacent protons.

- 2D NMR: Establishes correlations between nuclei, providing the framework for assembling the molecular structure.
 - COSY (Correlation Spectroscopy): Identifies proton-proton (^1H - ^1H) couplings, revealing which protons are adjacent to each other.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (^1H - ^{13}C one-bond correlations).
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different molecular fragments.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are based on common practices for cannabinoid analysis and can be adapted for **cannabitriol**.^[1]

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

- Isolation and Purification: **Cannabitriol** should be isolated from Cannabis extracts using chromatographic techniques such as column chromatography or preparative HPLC to achieve high purity (>95%).
- Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ^1H NMR spectrum. Chloroform-d (CDCl_3) is a common choice for cannabinoids due to its excellent dissolving properties for these compounds.
- Sample Concentration: Dissolve approximately 5-10 mg of purified **cannabitriol** in 0.5-0.7 mL of CDCl_3 .
- Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of particulate matter.

NMR Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific instrument and sample. The use of a high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.

Table 1: General NMR Spectrometer and 1D Acquisition Parameters

Parameter	¹ H NMR	¹³ C NMR
Spectrometer Frequency	500 MHz	125 MHz
Solvent	CDCl ₃	CDCl ₃
Temperature	298 K	298 K
Pulse Program	zg30	zgpg30
Number of Scans	16	1024
Relaxation Delay (d1)	2.0 s	2.0 s
Acquisition Time (aq)	3.0 s	1.0 s
Spectral Width (sw)	12 ppm	240 ppm

Table 2: General 2D NMR Acquisition Parameters

Parameter	COSY	HSQC	HMBC
Pulse Program	cosygppqf	hsqcedetgpsisp2.2	hmbcgplpndqf
Number of Scans	8	4	8
Relaxation Delay (d1)	2.0 s	2.0 s	2.0 s
F2 (¹ H) Spectral Width	12 ppm	12 ppm	12 ppm
F1 (¹³ C) Spectral Width	N/A	165 ppm	220 ppm
¹ J C-H Coupling Constant	N/A	145 Hz	N/A
Long-range J C-H Coupling	N/A	N/A	8 Hz

Data Presentation and Interpretation

While a complete, published, and assigned NMR dataset for **cannabitriol** is not readily available, the following tables present representative ¹H and ¹³C NMR data for a **cannabitriol** moiety and for the closely related and well-characterized cannabinoid, cannabidiol (CBD), to illustrate the expected data and interpretation process.^{[2][3]} The structural elucidation of CBT would follow a similar logic of data analysis.

Table 3: Representative ¹H and ¹³C NMR Data for a **Cannabitriol** Moiety^[4]

Atom Position	Representative ¹ H Chemical Shift (ppm)	Representative ¹³ C Chemical Shift (ppm)
Aromatic Protons (H-2', H-6')	6.0 - 6.3	108.0 - 110.0
Olefinic Proton (H-8)	5.3 - 5.6	120.0 - 125.0
Carbons bearing Oxygen	-	70.0 - 78.0
Ether Carbon	-	~70.2

Table 4: ¹H and ¹³C NMR Data for Cannabidiol (CBD) in CDCl₃

Position	^{13}C (δ , ppm)	^1H (δ , ppm, mult., J in Hz)
1	140.8	-
2	108.2	6.25, s
3	155.0	-
4	110.9	6.15, s
5	143.1	-
6	123.8	-
1'	30.6	3.85, br s
2'	45.9	1.85, m
3'	136.7	5.58, br s
4'	127.3	4.63, br s
5'	28.1	2.15, m
6'	31.6	1.80, m
7'	22.6	1.68, s
8'	19.4	1.58, s
1''	35.6	2.40, t, 7.5
2''	31.6	1.55, m
3''	30.9	1.30, m
4''	22.6	1.25, m
5''	14.1	0.88, t, 7.0
2-OH	-	4.80, br s
6-OH	-	5.00, br s

Visualizing the Workflow and Structural Relationships

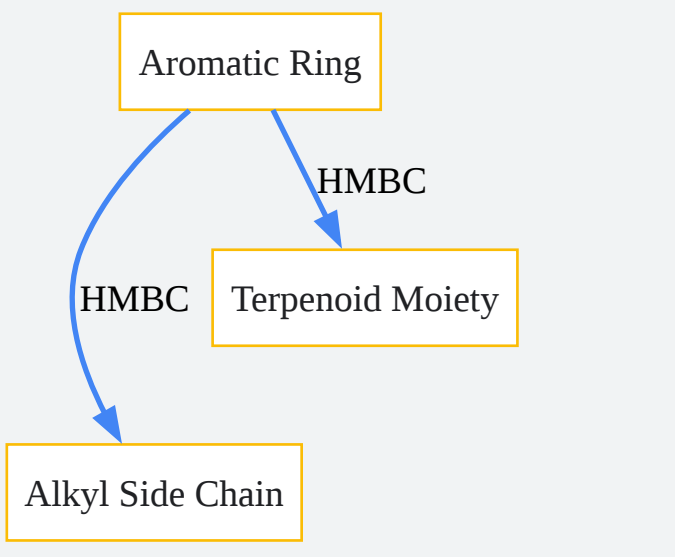
The following diagrams, generated using Graphviz, illustrate the experimental workflow for NMR-based structural elucidation and the key correlations used to piece together the structure of a cannabinoid.



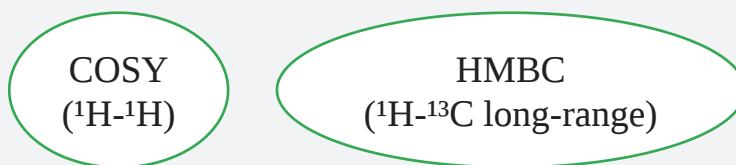
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Caption: Experimental workflow for the structural elucidation of **Cannabitriol** using NMR.

Key Structural Fragments of a Cannabinoid



NMR Correlations



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